Home > Products > Screening Compounds P24080 > 3-(4-Iodobutyl)quinazolin-4(3H)-one
3-(4-Iodobutyl)quinazolin-4(3H)-one - 923018-97-7

3-(4-Iodobutyl)quinazolin-4(3H)-one

Catalog Number: EVT-15350235
CAS Number: 923018-97-7
Molecular Formula: C12H13IN2O
Molecular Weight: 328.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Iodobutyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a compound known for its diverse pharmacological activities. Quinazolin-4(3H)-one serves as a crucial scaffold in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. The introduction of an iodobutyl group enhances its potential for biological activity and facilitates further chemical modifications. This compound has garnered interest due to its structural characteristics and potential therapeutic applications.

Source

The compound can be synthesized from quinazolin-4(3H)-one through various synthetic routes, often involving alkylation reactions. The structural motif of quinazolin-4(3H)-one is present in numerous natural products and synthetic drugs, making it a significant focus in drug discovery and development.

Classification

3-(4-Iodobutyl)quinazolin-4(3H)-one falls under the category of heterocyclic compounds, specifically quinazolines, which are characterized by a fused benzene and pyrimidine ring system. This compound can be classified as a potential anticancer agent due to its ability to inhibit various protein kinases.

Synthesis Analysis

Methods

The synthesis of 3-(4-Iodobutyl)quinazolin-4(3H)-one typically involves the following steps:

  1. Starting Material: The synthesis begins with quinazolin-4(3H)-one, which can be prepared from anthranilic acid and formamide.
  2. Alkylation Reaction: The key step involves the alkylation of quinazolin-4(3H)-one using 1-bromo-4-iodobutane. This reaction is often conducted under phase transfer catalysis conditions to enhance yields.
  3. Characterization: The synthesized compound is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Technical Details

The reaction conditions, including temperature, solvent choice, and catalyst type, significantly influence the yield and purity of the final product. For instance, using a solvent-free approach or optimizing the reaction time can lead to improved yields.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Iodobutyl)quinazolin-4(3H)-one consists of a quinazolinone core with an iodobutyl substituent at the 3-position. The presence of the iodine atom enhances the electrophilic character of the molecule, making it suitable for further chemical modifications.

Data

  • Molecular Formula: C12H14N2O
  • Molecular Weight: 218.25 g/mol
  • Structural Features: The compound features a carbonyl group (C=O), an aromatic ring system, and an aliphatic chain containing iodine.
Chemical Reactions Analysis

Reactions

3-(4-Iodobutyl)quinazolin-4(3H)-one can undergo several chemical reactions:

  1. Nucleophilic Substitution: The iodobutyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  2. Coupling Reactions: It can also be used in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to form more complex structures.
  3. Dehydrohalogenation: Under certain conditions, elimination reactions may occur, leading to the formation of double bonds.

Technical Details

The reactivity of this compound is largely influenced by its functional groups and substituents. For example, the presence of iodine makes it more reactive towards nucleophiles compared to other halides like bromine or chlorine.

Mechanism of Action

Process

The mechanism of action for compounds based on quinazolin-4(3H)-one often involves inhibition of specific protein kinases that play critical roles in cancer cell proliferation and survival:

  1. Kinase Inhibition: Compounds like 3-(4-Iodobutyl)quinazolin-4(3H)-one are known to inhibit kinases such as cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).
  2. Binding Affinity: Molecular docking studies reveal that these compounds bind to ATP-binding sites on kinases, thus preventing substrate phosphorylation.

Data

In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Exhibits reactivity characteristic of halogenated compounds, particularly in nucleophilic substitution reactions.

Relevant Data or Analyses

Spectroscopic analyses such as infrared (IR) spectroscopy provide insights into functional groups present in the compound, while NMR spectroscopy confirms structural integrity post-synthesis.

Applications

Scientific Uses

  1. Anticancer Research: Due to its ability to inhibit key protein kinases involved in cancer progression, 3-(4-Iodobutyl)quinazolin-4(3H)-one is being investigated for its potential use as an anticancer agent.
  2. Drug Development: This compound serves as a scaffold for developing new drugs targeting various diseases beyond cancer due to its versatile reactivity.
  3. Biological Studies: It is utilized in studies exploring kinase signaling pathways and their implications in disease mechanisms.
Introduction to Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Historical Context and Evolution of Quinazolinone-Based Therapeutics

The medicinal exploration of quinazolin-4(3H)-ones spans over a century, beginning with Griess's 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline [1] [3]. The term "quinazoline" was formalized by Weddige in 1887 to describe this benzo[1,3]diazine structure, distinguishing it from isomeric cinnolines and quinoxalines [1] [7]. A pivotal milestone occurred in 1951 with the clinical introduction of methaqualone, a 2-methyl-3-aryl quinazolinone derivative marketed for its sedative-hypnotic properties. This established the quinazolinone core as a privileged scaffold in central nervous system therapeutics [7] [10].

The 1980s–2000s witnessed exponential growth in quinazolinone applications, particularly in oncology. FDA-approved tyrosine kinase inhibitors like erlotinib and gefitinib (4-anilinoquinazolines) revolutionized targeted cancer therapy by inhibiting epidermal growth factor receptor (EGFR) signaling [5] [6]. Concurrently, natural quinazolinone alkaloids such as febrifugine (isolated from Dichroa febrifuga) demonstrated potent antimalarial activity, though clinical utility was limited by toxicity [1] [8]. This era cemented the quinazolinone nucleus as a versatile template for drug discovery, with over 40,000 bioactive derivatives documented to date [7].

Table 1: Key Historical Developments in Quinazolinone Therapeutics

YearDevelopmentSignificance
1869Synthesis of first quinazolinone derivative (Griess)2-Cyano-3,4-dihydro-4-oxoquinazoline established core synthetic accessibility
1951Market introduction of methaqualoneValidated CNS activity of 2,3-disubstituted quinazolinones
2004FDA approval of erlotinib (Tarceva®)Pioneered EGFR-targeted cancer therapy using 4-anilinoquinazoline scaffold
2010sDiscovery of luotonin A natural productHighlighted topoisomerase I inhibition by pentacyclic quinazolinone alkaloids

Structural Significance of the Quinazolin-4(3H)-one Core in Drug Design

The quinazolin-4(3H)-one core exhibits unique physicochemical properties critical for molecular recognition. Tautomeric equilibrium between 4-hydroxyquinazoline and 4-keto-3,4-dihydroquinazoline forms enables dual hydrogen-bonding modes: the lactam form acts as a hydrogen bond donor/acceptor, while the lactim form serves as a hydrogen bond acceptor [3] [10]. This amphoteric character facilitates interactions with diverse biological targets, particularly ATP-binding sites of kinases [4] [5]. X-ray crystallographic studies of EGFR-bound erlotinib confirm that N3-H and C4=O groups form critical hydrogen bonds with Met793 backbone amides in the kinase hinge region [5].

The planar, electron-rich bicyclic system enables π-π stacking interactions with aromatic residues in enzyme binding pockets. This is exemplified by afatinib, where the quinazolinone core stacks against Phe723 of EGFR, enhancing binding affinity [5]. Substituents at positions 2, 3, 6, and 7 allow precise modulation of electronic properties, lipophilicity, and steric bulk. For instance, 6,7-dimethoxy substitutions in dacomitinib improve solubility while maintaining planar geometry for kinase penetration [5]. The C3 position serves as a key vector for introducing pharmacophoric side chains without disrupting core-target interactions, making it ideal for derivatization with alkyl/aryl groups.

Table 2: Key Structural Features and Their Biological Roles in Quinazolin-4(3H)-one Derivatives

Structural FeaturePhysicochemical PropertiesBiological Significance
N1-C2 Imine bondElectron-deficient regionElectrophilic interactions with nucleophilic residues
C4=O / N3-H tautomerismHydrogen bond donor/acceptor dualityAdaptable recognition of protein hinge regions
Fused benzene ringExtended π-system, planar geometryπ-Stacking with tyrosine/phenylalanine residues
C3 Substituent positionSpatially divergent from H-bonding interfaceTolerates diverse groups (alkyl, aryl, heterocycles)
6/7-position methoxy groupsEnhanced solubility, steric directionalityOptimization of kinase selectivity profiles

Role of Substituent Engineering in Modulating Bioactivity: Focus on Iodobutyl Derivatives

Strategic modification at the C3 position of quinazolin-4(3H)-one has emerged as a powerful strategy for optimizing target engagement and subcellular targeting. Alkyl chains of varying lengths (C2-C10) introduce controlled lipophilicity, influencing membrane permeability and cellular distribution [2] [8]. The incorporation of terminal halogens (iodine/bromine) creates synthetic handles for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling. 3-(4-Iodobutyl)quinazolin-4(3H)-one represents a prototypical example where the iodobutyl chain balances three critical parameters:

  • Lipophilicity optimization: The C4 chain length provides ideal log P values (predicted 2.8–3.2) for cellular uptake without excessive hydrophobicity [9].
  • Mitochondrial targeting potential: Molecular dynamics simulations suggest that cationic metabolites of iodobutyl derivatives accumulate in mitochondria via membrane potential-driven transport (ΔΨ = −150 to −180 mV) [2].
  • Synthetic versatility: The terminal iodine enables conjugation to mitochondrial-targeting moieties (e.g., triphenylphosphonium) or cytotoxic warheads via Sonogashira or Suzuki couplings [2] [8].

Table 3: Impact of Alkyl Chain Engineering on Quinazolinone Bioactivity

C3 SubstituentChain LengthKey ModificationsBiological Outcomes
MethylC1NoneLimited membrane penetration (Papp < 5 × 10⁻⁶ cm/s)
EthylC2Terminal OHImproved solubility but reduced cellular uptake
4-IodobutylC4Terminal iodineEnhanced log D (2.9), synthetic versatility, mitochondrial accumulation
6-CarboxyhexylC6Terminal COOHReduced cellular uptake due to anionic charge
8-(Triphenylphosphonium)octylC8Terminal PPh₃⁺1000-fold mitochondrial accumulation vs. cytoplasm

Computational studies reveal that the iodobutyl chain adopts an extended conformation that minimizes steric clash with the quinazolinone core. Molecular docking of 3-(4-iodobutyl)quinazolin-4(3H)-one into EGFR demonstrates preserved hydrogen bonding at N3-H and C4=O, while the alkyl chain projects into a hydrophobic cleft formed by Leu718 and Val726 [9]. This orientation maintains target affinity while enabling secondary interactions. Structure-activity relationship (SAR) analyses indicate that shortening the chain to propyl reduces mitochondrial uptake by 60%, while lengthening to pentyl diminishes solubility and increases non-specific binding [2] [8]. The iodine atom's polarizability enhances interactions with hydrophobic enzyme pockets, contributing to improved inhibitory constants (Ki) compared to non-halogenated analogs [8].

Comprehensive List of Quinazolinone Derivatives Mentioned

Properties

CAS Number

923018-97-7

Product Name

3-(4-Iodobutyl)quinazolin-4(3H)-one

IUPAC Name

3-(4-iodobutyl)quinazolin-4-one

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

InChI

InChI=1S/C12H13IN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2

InChI Key

KOHFYRBUXVOMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.